

# Application Notes and Protocols for HPLC Quantification of Rosuvastatin Calcium

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## Compound of Interest

Compound Name: Rosuvastatin (Calcium)

Cat. No.: B14802082

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This document provides detailed methodologies for the quantitative analysis of Rosuvastatin calcium in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). The following sections offer a compilation of validated methods, experimental protocols, and comparative data to guide researchers, scientists, and drug development professionals.

## Comparative Summary of HPLC Methods

A variety of Reverse Phase HPLC (RP-HPLC) methods have been established for the quantification of Rosuvastatin calcium. The selection of a specific method may depend on the available instrumentation, sample matrix, and desired analytical performance. A summary of key quantitative data from several validated methods is presented in Table 1 for easy comparison.

Table 1: Comparative Quantitative Data of Various HPLC Methods for Rosuvastatin Calcium Quantification

Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range (µg/mL)	0.78-100[1]	0.5-80[2]	10-50[3]	20-60
Correlation Coefficient (R <sup>2</sup> )	0.9997[1]	0.9993[2]	0.9998[3]	>0.999
Limit of Detection (LOD) (µg/mL)	0.78[1]	0.1[2]	0.32[3]	0.14[4]
Limit of Quantification (LOQ) (µg/mL)	1.56[1]	0.5[2]	0.97[3]	0.46[4]
Accuracy (% Recovery)	98.89 - 100.66[1]	99.6 - 101.7[2]	90 - 102[3]	98.50 - 100.17[4]
Retention Time (min)	~5.2[2]	~2.6[3]	~3.33	~2.65

## Experimental Protocols

Detailed protocols for three distinct HPLC methods are provided below, outlining the necessary reagents, instrumentation, and step-by-step procedures.

### Method 1: Isocratic RP-HPLC with Acetonitrile and Phosphate Buffer

This method is a precise and sensitive technique suitable for the routine quality control of Rosuvastatin calcium in bulk and tablet dosage forms.[1]

#### 2.1.1. Instrumentation and Chromatographic Conditions

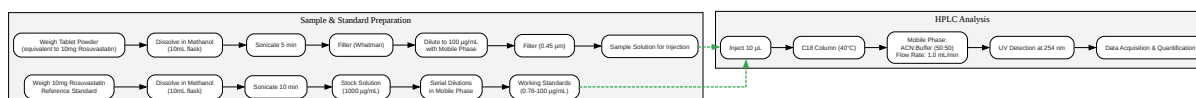
- HPLC System: A system equipped with an autosampler, pump, and UV/Visible detector.[1]
- Column: C18 column (5 µm, 150 mm × 4.6 mm).[1]

- Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 4.5, adjusted with ortho-phosphoric acid).[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10  $\mu$ L.[1]
- Column Temperature: 40°C.[1]
- Detection Wavelength: 254 nm.[1]

### 2.1.2. Preparation of Solutions

- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of Rosuvastatin calcium reference standard and transfer it to a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 10 minutes to dissolve. Make up the volume to 10 mL with methanol.[1]
- Working Standard Solutions: Prepare serial dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 0.78 to 100  $\mu$ g/mL.[1]
- Sample Preparation (from tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Rosuvastatin calcium to a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 5 minutes. Make up the volume with methanol. Filter the solution using a Whatman filter paper. Dilute this solution with the mobile phase to a final concentration of 100  $\mu$ g/mL and filter through a 0.45  $\mu$ m membrane filter before injection.[1]

### 2.1.3. Analysis Workflow



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Workflow for Method 1: Sample Preparation and HPLC Analysis.

## Method 2: Isocratic RP-HPLC with Acetonitrile and Water

This stability-indicating method is reliable and sensitive for the assay of Rosuvastatin calcium in tablets and for determining content uniformity.[2]

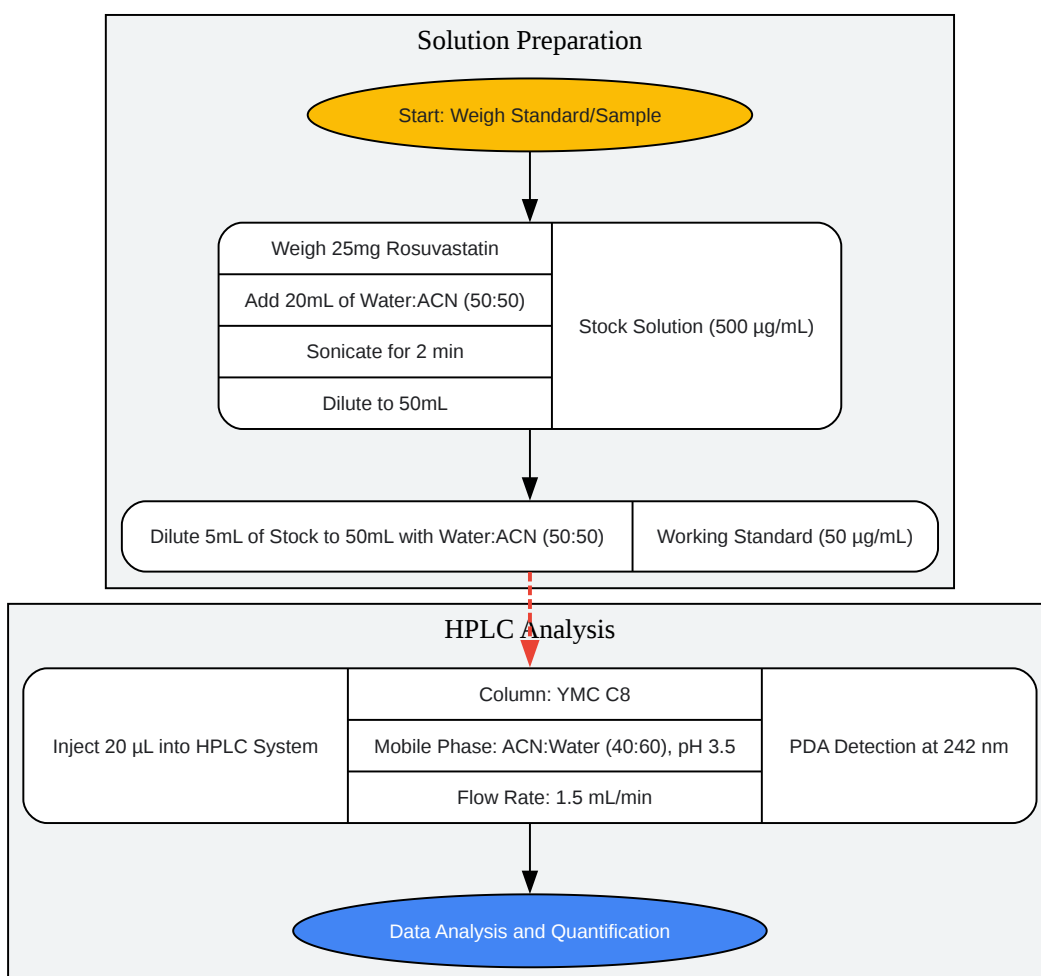
### 2.2.1. Instrumentation and Chromatographic Conditions

- HPLC System: An isocratic HPLC system with a photodiode array (PDA) detector.
- Column: YMC C8 (5  $\mu$ m, 150  $\times$  4.6 mm i.d.).[2][5]
- Mobile Phase: A mixture of acetonitrile and water (40:60, v/v), with the pH adjusted to 3.5 using phosphoric acid.[2][5]
- Flow Rate: 1.5 mL/min.[2][5]
- Injection Volume: 20  $\mu$ L.[5]
- Detection Wavelength: 242 nm.[2][5]

### 2.2.2. Preparation of Solutions

- Solvent Mixture: Water-acetonitrile (50:50, v/v).[2]
- Standard Stock Solution (500  $\mu$ g/mL): Accurately weigh 25 mg of Rosuvastatin calcium reference standard into a 50 mL volumetric flask. Add 20 mL of the solvent mixture, sonicate for 2 minutes to dissolve, and then dilute to volume with the same solvent mixture.[2][5]
- Working Standard Solution (50  $\mu$ g/mL): Dilute 5 mL of the standard stock solution to 50 mL with the solvent mixture in a volumetric flask.[2]
- Sample Preparation (from tablets): Weigh and mix 20 tablets. Prepare a stock solution of 500  $\mu$ g/mL equivalent of Rosuvastatin calcium using the same procedure as for the standard stock solution.

## 2.2.3. Analysis Workflow

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Logical flow for Rosuvastatin calcium analysis by Method 2.

## Method 3: RP-HPLC with Methanol and Water using a Quality by Design (QbD) Approach

This method was developed using a Quality by Design approach to ensure robustness and reliability for the estimation of Rosuvastatin calcium.[3]

### 2.3.1. Instrumentation and Chromatographic Conditions

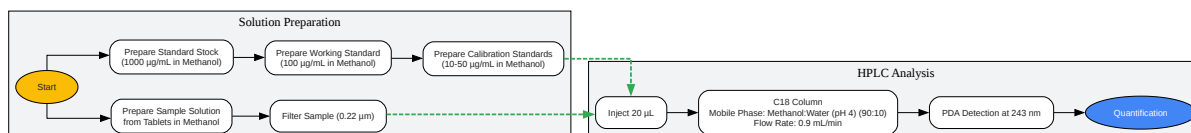
- HPLC System: A Shimadzu LC-20AD pump with a Shimadzu PDA SPD-M20A detector.[3]
- Column: C18 column (250 × 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: A mixture of Methanol and water (90:10 v/v), with the pH of the water adjusted to 4 with ortho-phosphoric acid (OPA).[3]
- Flow Rate: 0.9 mL/min.[3]
- Injection Volume: 20 µL.[3]
- Column Temperature: Ambient.[3]
- Detection Wavelength: 243 nm.[3]

### 2.3.2. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Prepare a stock solution of Rosuvastatin calcium in methanol.[3]
- Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.[3]
- Calibration Standards: Prepare solutions with concentrations of 10, 20, 30, 40, and 50 µg/mL by diluting the working standard solution with methanol.[3]
- Sample Preparation (from tablets): Crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to 10 mg of Rosuvastatin calcium to a 100 mL volumetric flask and

dissolve in methanol. Sonicate the solution and filter through a 0.22  $\mu\text{m}$  membrane filter.[3]

### 2.3.3. Analysis Workflow



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Experimental workflow for the QbD-based HPLC method.

## System Suitability

Before commencing any analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended application. The system suitability parameters should be checked by injecting a standard solution multiple times. Key parameters to monitor include:

- Tailing Factor: Should ideally be close to 1.
- Theoretical Plates: A high number indicates good column efficiency.
- Relative Standard Deviation (RSD) of Peak Area: For replicate injections, the RSD should typically be less than 2%.

These parameters ensure the reliability and reproducibility of the analytical results.

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